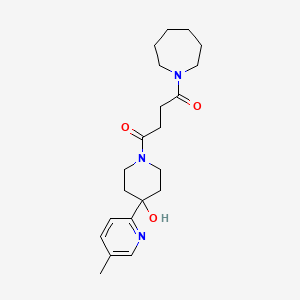
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound used in scientific research. It is a derivative of piperidine and is known for its potential to interact with certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. When this compound binds to the sigma-1 receptor, it can modulate these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol are not fully understood. However, studies have shown that it can modulate calcium signaling, enhance neuroprotection, and reduce inflammation. It has also been shown to have potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its potential as a therapeutic agent for various neurological disorders. This makes it a promising compound for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to study its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further investigate its mechanism of action and how it interacts with the sigma-1 receptor. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multistep process. The first step involves the reaction of 5-methyl-2-pyridylmagnesium bromide with 4-oxo-1-azepanecarboxylic acid. This reaction results in the formation of 4-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid. The second step involves the reaction of this intermediate with ethyl chloroformate, which results in the formation of the corresponding ethyl ester. The final step involves the reduction of the ester to the alcohol using sodium borohydride.
Aplicaciones Científicas De Investigación
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been used in scientific research to study its potential as a ligand for certain receptors in the brain. Specifically, it has been shown to interact with the sigma-1 receptor, which is involved in a variety of physiological processes, including cell survival, neuroprotection, and pain modulation. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-17-6-7-18(22-16-17)21(27)10-14-24(15-11-21)20(26)9-8-19(25)23-12-4-2-3-5-13-23/h6-7,16,27H,2-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVIAAVSDLGNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCC(=O)N3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)

![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)
![3-methyl-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5490640.png)

![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5490692.png)